N,N-Diethylbutane-1,4-diamine
Overview
Description
Synthesis Analysis
The synthesis of diamine derivatives, including structures similar to N,N-Diethylbutane-1,4-diamine, often involves the preparation from nitrile or succinonitrile derivatives via corresponding bis-acetamides or by condensation reactions with aldehydes. These processes highlight the versatility and adaptability in synthesizing diamine-based compounds, with specific methodologies optimized for high yields and specific structural features (Biletzki et al., 2012).
Molecular Structure Analysis
The molecular structure of diamine compounds, including those related to N,N-Diethylbutane-1,4-diamine, is characterized by detailed DFT calculations and X-ray diffraction analyses. These studies reveal the stabilization of specific stereoisomers through intramolecular hydrogen bonds and showcase the importance of molecular geometry in understanding the chemical behavior and reactivity of such compounds (Biletzki et al., 2012).
Chemical Reactions and Properties
N,N-Diethylbutane-1,4-diamine participates in various chemical reactions, including condensation to form imines and subsequent transformations into other derivatives, such as bis-γ-lactams, through catalyzed reactions. These processes demonstrate the compound's reactivity and its potential as a precursor for more complex molecules (Biletzki et al., 2012).
Scientific Research Applications
Synthesis of Derivatives : A study by Wang Chao-jie (2006) focused on synthesizing a specific derivative of butane-1,4-diamine, demonstrating a 75% total yield of a compound by optimizing reaction conditions (Wang Chao-jie, 2006).
Crystal Structure and Spectroscopic Properties : Research by Kolev et al. (2009) explored two novel anyles of 4-benzoylpyridine, including a derivative of N, N-diethylbutane-1,4-diamine, examining their crystal structure and spectroscopic properties (Kolev et al., 2009).
Atmospheric Chemistry : Elm et al. (2016) discovered that atmospheric diamines with secondary amino groups, such as N,N-diethylbutane-1,4-diamine, can effectively stabilize sulfuric acid complexes, potentially playing a key role in particle formation (Elm et al., 2016).
Dithiocarbamate Complexes : A study by Halimehjani et al. (2019) involved metal dithiocarbamate complexes of derivatives of butane-1,4-diamine, indicating applications in metal complexation (Halimehjani et al., 2019).
Sustainable Plastics and Nylon Material Production : According to Wang, Li, and Deng (2020), bio-based diamines, possibly including N,N-diethylbutane-1,4-diamine, show promise for sustainable plastics production and nylon material applications using metabolic engineering and biocatalysis (Wang, Li, & Deng, 2020).
Photolysis Studies : Destefano and Heicklen (1986) conducted a study on the Hg-sensitized photolysis of diethylamine, which is closely related to N,N-diethylbutane-1,4-diamine, demonstrating the production of various compounds under different conditions (Destefano & Heicklen, 1986).
Corrosion Inhibition : Singh and Quraishi (2016) found that certain novel synthesized compounds, potentially including derivatives of butane-1,4-diamine, show high corrosion inhibition efficiency for mild steel in acid solutions (Singh & Quraishi, 2016).
Safety And Hazards
properties
IUPAC Name |
N',N'-diethylbutane-1,4-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H20N2/c1-3-10(4-2)8-6-5-7-9/h3-9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JILXUIANNUALRZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30181851 | |
Record name | N(1),N(4)-Diethylputrescine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30181851 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-Diethylbutane-1,4-diamine | |
CAS RN |
27431-62-5 | |
Record name | N,N-Diethyl-1,4-butanediamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=27431-62-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N(1),N(4)-Diethylputrescine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027431625 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N(1),N(4)-Diethylputrescine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30181851 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,N-diethylbutane-1,4-diamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.037 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N,N-DIETHYLBUTANE-1,4-DIAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8LT9SA85Z9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.